Diethyl fluoromalonate

Catalog No.
S702443
CAS No.
685-88-1
M.F
C7H11FO4
M. Wt
178.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl fluoromalonate

CAS Number

685-88-1

Product Name

Diethyl fluoromalonate

IUPAC Name

diethyl 2-fluoropropanedioate

Molecular Formula

C7H11FO4

Molecular Weight

178.16 g/mol

InChI

InChI=1S/C7H11FO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3

InChI Key

GOWQBFVDZPZZFA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)F

Canonical SMILES

CCOC(=O)C(C(=O)OCC)F

Organic Synthesis A Versatile Building Block

DEFM's primary application lies in organic synthesis, particularly for introducing fluorine atoms into target molecules. The presence of a fluorine atom can significantly alter the physical and biological properties of a compound. DEFM acts as a versatile building block because the ester groups (CH(COOC2H5)2) can be easily manipulated through various reactions, while the fluorine atom remains intact. This allows researchers to synthesize a wide range of fluorinated organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science [].

2. Synthesis of Fluorinated HeterocyclesFluorine substitution is crucial in developing new drugs with improved potency, selectivity, and metabolic stability. DEFM is particularly useful for synthesizing fluorinated heterocycles, which are organic compounds containing a ring structure with at least one non-carbon atom. These heterocycles form the core structure of many biologically active molecules. Studies have shown DEFM's effectiveness in producing 2-fluorocarboxylic acids and 5-fluorobarbituric acids and their derivatives, which hold promise for drug development.

3. Studying Carboxylesterase ActivityCarboxylesterases are enzymes found in various organisms that play a vital role in breaking down certain drugs and toxins. Researchers have employed DEFM to investigate carboxylesterase activity. The fluorine atom in DEFM serves as a sensitive probe using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. This technique allows scientists to monitor the enzymatic breakdown of DEFM, providing valuable insights into carboxylesterase activity in complex biological systems [].

Origin and Significance

Diethyl fluoromalonate is not a naturally occurring compound. It is typically synthesized in laboratories for use in organic synthesis. Its significance lies in its ability to act as a nucleophilic building block for the construction of fluorinated carbon chains. These fluorinated chains are crucial components in numerous pharmaceuticals, agrochemicals, and advanced materials [1].

Citation

1. Organic Syntheses, Volume 77 (2010) p. 1:


Molecular Structure Analysis

Diethyl fluoromalonate possesses a central carbon atom bonded to a fluorine atom (F), a hydrogen atom (H), and two ethoxycarbonyl groups (COOC₂H₅). The key features of its structure include:

  • Fluorine atom: The presence of fluorine introduces a unique electronic character to the molecule. Fluorine's high electronegativity makes the carbon-fluorine bond polar, influencing the reactivity of the molecule.
  • Ethoxycarbonyl groups: These electron-withdrawing groups attached to the central carbon activate it towards nucleophilic attack, making it a valuable building block in organic synthesis.

Chemical Reactions Analysis

Diethyl fluoromalonate is involved in various chemical reactions, including:

Synthesis

The most common method for synthesizing diethyl fluoromalonate involves the reaction of diethyl malonate with a fluorinating agent such as difluorosilane (SiF₂) [2].

Balanced chemical equation:

(C₂H₅O)₂CH₂ + SiF₂ → FCH(COOC₂H₅)₂ + (C₂H₅O)₂SiF₂

Citation

2. Journal of the American Chemical Society, 1927, 49 (2), pp 399–403:

Decarboxylation

Under specific conditions, diethyl fluoromalonate can undergo decarboxylation, losing one of the ethoxycarbonyl groups. This reaction generates a fluorinated carboxylic acid derivative.

Alkylation and Acylation

The activated central carbon in diethyl fluoromalonate can react with various nucleophiles like alkyl and acyl anions, leading to the formation of substituted fluorinated molecules.

Knoevenagel Condensation

This reaction involves condensation of diethyl fluoromalonate with aldehydes or ketones, resulting in the formation of highly functionalized fluorinated molecules with conjugated double bonds [3].

Citation

3. Advanced Synthesis & Catalysis, 2004, 346 (10-11), pp 1255–1263:

These are just some examples, and the versatility of diethyl fluoromalonate allows it to participate in numerous other reactions depending on the desired product.


Physical And Chemical Properties Analysis

  • Melting point: -43 °C [4]
  • Boiling point: 208-210 °C [4]
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water [4].
  • Stability: Relatively stable under normal storage conditions. Can decompose upon heating.

Citation

4. Diethyl fluoromalonate - Sigma-Aldrich:

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

685-88-1

Wikipedia

Diethyl fluoromalonate

Dates

Modify: 2023-08-15

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